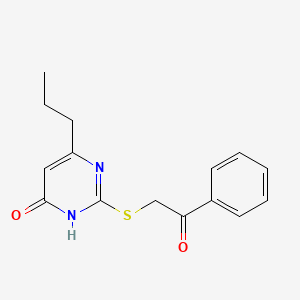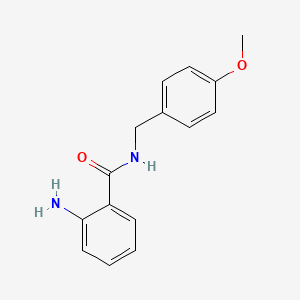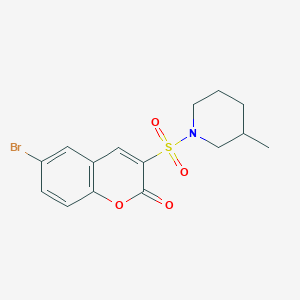![molecular formula C24H28N4O6 B2487453 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1323710-28-6](/img/structure/B2487453.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have been studied for various biological activities and interactions with receptors. While specific information on this exact compound might be limited, research on similar compounds provides insight into potential synthesis methods, structural analyses, and properties.
Synthesis Analysis
Synthesis involves complex organic reactions, often requiring multiple steps to introduce the desired functional groups and build the molecular framework. For example, compounds with similar structures have been synthesized through reactions like the Ugi reaction followed by cyclization and rearrangement processes to yield di- and mono-oxalamides (Mamedov et al., 2016)(Mamedov et al., 2016).
Molecular Structure Analysis
Structural analysis often involves techniques such as X-ray diffraction to determine molecular conformation and geometry. The piperidine ring, a common structural motif in these compounds, typically adopts a chair conformation, influencing the overall molecular shape and properties (Jayabharathi et al., 2008)(Jayabharathi et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include nucleophilic substitution, amidation, and carbonylation. These reactions are critical for modifying chemical structures for specific biological activities or physical-chemical properties.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and potential applications in formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, can be influenced by the compound's functional groups and molecular structure. Computational studies, such as density functional theory (DFT) calculations, can predict these properties and guide further experimental validations (Essa and Jalbout, 2008)(Essa and Jalbout, 2008).
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Binge Eating
One significant area of research involving compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is the study of orexin receptors and their role in compulsive food consumption. Orexins and their receptors (OX1R and OX2R) have been shown to modulate feeding, arousal, stress, and drug abuse. Studies have explored the effects of selective OX1R antagonists on binge eating in animal models, suggesting that antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Molecular Interaction Studies
Further research has delved into the molecular interactions of antagonists with cannabinoid receptors, providing insights into the structural and electronic properties necessary for receptor binding. This line of research aids in the understanding of how specific molecular configurations influence receptor interactions and could inform the development of new therapeutic agents targeting cannabinoid receptors and other related systems (Shim et al., 2002).
Synthesis of Heterocyclic Compounds
Another aspect of scientific research focuses on the synthesis of novel heterocyclic compounds derived from benzodioxolyl and methoxyphenyl carbamoyl moieties. These studies explore the anti-inflammatory and analgesic properties of these compounds, contributing to the search for new therapeutic options for managing pain and inflammation. The research includes the development of cyclooxygenase inhibitors, highlighting the potential medical applications of these chemical frameworks (Abu‐Hashem et al., 2020).
Development of Neuroleptics
Research into compounds with a similar structural framework has also led to the development of novel neuroleptics with a "mesolimbic-selective" behavioral profile. These studies aim to create antipsychotic medications with reduced extrapyramidal side effects, focusing on the balanced antagonism of dopamine, serotonin, and adrenergic receptors. This research could pave the way for safer and more effective treatments for schizophrenia and other psychiatric disorders (Nielsen et al., 1997).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it may influence pathways involving its structurally similar compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6/c1-32-19-5-3-2-4-18(19)27-24(31)28-10-8-16(9-11-28)13-25-22(29)23(30)26-14-17-6-7-20-21(12-17)34-15-33-20/h2-7,12,16H,8-11,13-15H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPABQHHADIMGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)



![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

